Ciprofloxacin is a fluoroquinolone antibiotic. It is active against a variety of Gram-positive and Gram-negative bacteria in vitro, including S. aureus, L. monocytogenes, P. aeruginosa, Legionella, N. gonorrhoeae, and H. pylori (MIC50s = 0.004-1 µg/ml). It is also active against clinical isolates of Bacteroides, Fusobacterium, Eubacterium, Actinomyces, Peptococcus, Peptostreptococcus, and Streptococcus in vitro (MIC50s = 0.5-2 µg/ml). Ciprofloxacin inhibits S. aureus DNA gyrase and topoisomerase IV (IC50s = 13.5 and 5.76 µg/ml, respectively). It reduces mortality in mouse models of intraperitoneal E. coli, P. vulgaris, K. pneumoniae, P. aeruginosa, and S. aureus infection (ED90-100s = 1-5, 2.5-5, 5-10, 20-40, and 80 mg/kg, respectively) and prevents mortality in a mouse model of subcutaneous S. typhimurium infection at 10 mg/kg. Formulations containing ciprofloxacin have been used in the treatment of bacterial infections.
Ciprofloxacin Hydrochloride is the hydrochloride salt form of ciprofloxacin, a fluoroquinolone related to nalidixic acid with antibacterial activity. Ciprofloxacin hydrochloride exerts its bactericidal effect by interfering with the bacterial DNA gyrase, thereby inhibiting the DNA synthesis and preventing bacterial cell growth.
Ciprofloxacin hydrochloride (anhydrous) is the anhydrous form of the monohydrochloride salt of ciprofloxacin. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an antibacterial drug, a topoisomerase IV inhibitor and an antiinfective agent. It contains a ciprofloxacin.
Ciprofloxacin is a second generation fluoroquinolone antibiotic that is widely used in the therapy of mild-to-moderate urinary and respiratory tract infections caused by susceptible organisms. Ciprofloxacin has been linked to rare but convincing instances of liver injury that can be severe and even fatal.